![molecular formula C14H13N3O3S B3868553 N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide](/img/structure/B3868553.png)
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide, also known as MTTHA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. MTTHA belongs to the class of hydrazine derivatives, which are known for their diverse pharmacological activities.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators such as prostaglandins. This compound also inhibits the activity of lipoxygenase (LOX), which is another enzyme involved in the production of inflammatory mediators. Furthermore, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also exhibits antioxidant activity and can scavenge free radicals, which are known to cause oxidative damage to cells and tissues. Additionally, this compound has been shown to have anti-tumor effects and can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly soluble in organic solvents, which makes it easy to dissolve in various experimental solutions. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide. One area of research could be to investigate the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to study the effects of this compound on the immune system and its potential applications in the treatment of autoimmune disorders. Additionally, further research could be done to elucidate the mechanism of action of this compound and to design experiments to study its effects on various signaling pathways and enzymes.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-2-oxo-2-[2-(2-thienylmethylene)hydrazino]acetamide has been extensively studied for its potential applications in medical research. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties. This compound has also been shown to have neuroprotective effects and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, this compound has been found to have potential applications in the treatment of diabetes, cardiovascular diseases, and autoimmune disorders.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-20-12-7-3-2-6-11(12)16-13(18)14(19)17-15-9-10-5-4-8-21-10/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUKCQVCCREFDS-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[3-(allyloxy)benzylidene]hydrazino}-N-(3-bromophenyl)-2-oxoacetamide](/img/structure/B3868475.png)
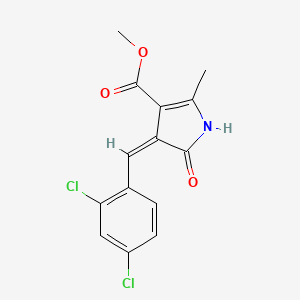
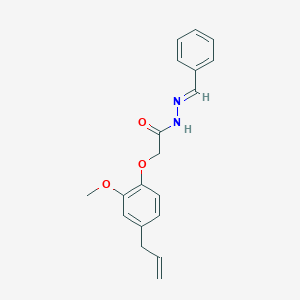
![isonicotinaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3868493.png)
![4-({[4-(2-carboxyvinyl)-2-methoxyphenyl]sulfonyl}amino)benzoic acid](/img/structure/B3868496.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]-2-(1-naphthyl)acetohydrazide](/img/structure/B3868509.png)
![N'-(2,5-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868517.png)
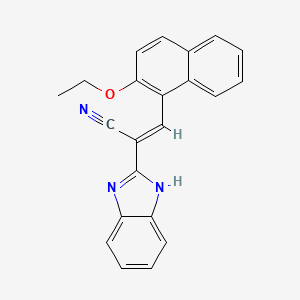
![4-[6-(4-ethylphenoxy)hexyl]morpholine](/img/structure/B3868527.png)

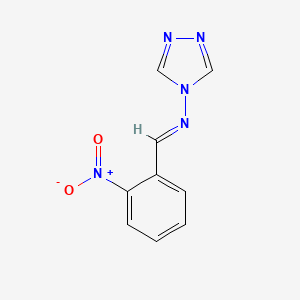
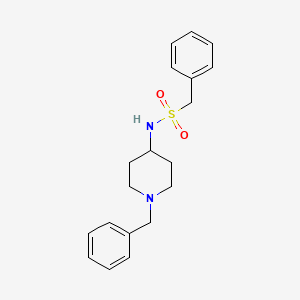
![N'-[(2-ethoxy-1-naphthyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3868556.png)
![N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(2,2-dimethylpropanamide)](/img/structure/B3868559.png)